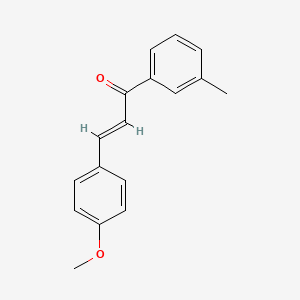

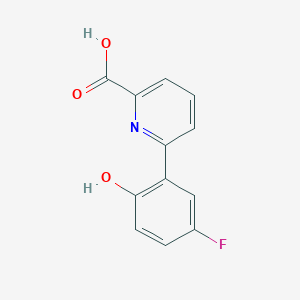

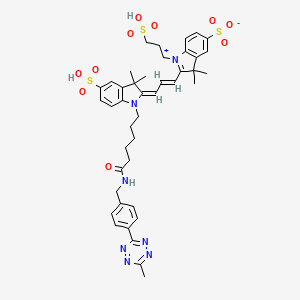

![molecular formula C16H15BrO2 B6299724 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane CAS No. 107967-74-8](/img/structure/B6299724.png)

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of biphenyl, which is an organic compound consisting of two phenyl rings connected by a single bond . The presence of a bromo group (Br) and a dioxolane group in the compound suggests that it might have unique properties compared to the parent biphenyl compound .

Molecular Structure Analysis

The molecular structure of this compound would be based on the biphenyl core, with the bromo group and the dioxolane group attached at specific positions . The exact structure would depend on the positions of these groups on the biphenyl core .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo and dioxolane groups . Bromo groups are often involved in substitution reactions, while dioxolane groups can participate in a variety of reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromo and dioxolane groups . For example, the bromo group might increase the compound’s density and boiling point compared to the parent biphenyl compound .Mécanisme D'action

Target of Action

It is known that brominated biphenyls like this compound can interact with cytochrome p-450-dependent monooxygenases . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins, in the body.

Mode of Action

Brominated biphenyls are known to undergo metabolic transformations in the presence of cytochrome p-450-dependent monooxygenases . In general, these enzymes can catalyze the oxidation of organic substances, which can lead to changes in their chemical properties and biological activities.

Biochemical Pathways

These enzymes play a key role in the metabolism of drugs and other xenobiotics, and their activity can influence the pharmacokinetics and pharmacodynamics of these substances .

Pharmacokinetics

It is known that brominated biphenyls can be metabolized by cytochrome p-450-dependent monooxygenases . This metabolic transformation can affect the bioavailability of these compounds, as well as their distribution and excretion.

Result of Action

The interaction of brominated biphenyls with cytochrome p-450-dependent monooxygenases can lead to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall effect of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of “2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane”. Factors such as temperature, pH, and the presence of other substances can affect the activity of cytochrome P-450-dependent monooxygenases , and thus can influence the metabolism of this compound. Additionally, environmental factors can also affect the absorption, distribution, and excretion of this compound, thereby influencing its pharmacokinetics.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-16(18-10-11-19-16)14-6-2-12(3-7-14)13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIZYTWKJYWYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)

![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)

![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)

![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)